Indole und Derivate

Indoles and their derivatives are a class of organic compounds derived from the heterocyclic aromatic ring system. They play crucial roles in both pharmaceuticals and natural products due to their unique structural features and biological activities. Indole, with its characteristic nitrogen-containing five-membered ring fused to an aromatic six-membered ring, serves as the core structure for various important molecules.

Indoles are widely used in medicinal chemistry due to their potential as lead compounds in drug discovery. They have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of functional groups such as hydroxyl, amino, or carboxylic acid can enhance the bioactivity and modulate the physicochemical properties of indoles, making them versatile building blocks for synthetic chemistry.

Moreover, natural products containing indole moieties are abundant in nature, with many found in plants, fungi, and bacteria. These natural compounds often display potent biological activities, contributing to their extensive study in organic synthesis and biochemistry.

In summary, indoles and their derivatives represent a diverse family of molecules with significant applications in medicine, agriculture, and research, highlighting the importance of their study and development in various fields.

- N-Alkylindole

- Indole

- Indolin

- Indolcarbonsäuren und Derivate

- Indolylcarbonsäuren und Derivate

- Isoindole

- Tryptamine und Derivate

- Naphthoylindole

- Piridinoindole

- Hydroxyindole

- Pyrrolindole

- 3-Alkylindole

- Benzoylindole

- Phenylacetylindole

- Beta-Carbolin

- Serotonine

- Mitomycine

- Indolocarbazole

- Indol-3-acetsäure-Derivate

- Indolcarboxamide und Derivate

- Indolsäuren

- 3-Methylindole

- Indole und Derivate

- Pyrindo-indolinone

- N-Acyl-Serotonine

- Mitomycine, Mitosan- und Mitosen-Derivate

- Indolquinone

- Langkettige N-Acyl-Serotonine

- Alpha-Carboline

- Pyrrolocarbazole

- Gamma-Carbolin

- 2,3-Cyclopentan-Indolinen

- 2-Phenylindole

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

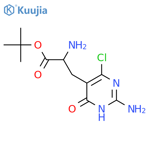

|

1-(5,6-Dimethoxyindolin-1-yl)ethanone | 15937-10-7 | C12H15NO3 |

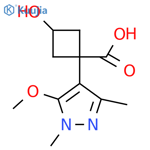

|

GSK2656157 | 1337532-29-2 | C23H21FN6O |

|

1-(6-Amino-5-methoxyindolin-1-yl)ethanone | 23772-41-0 | C11H14N2O2 |

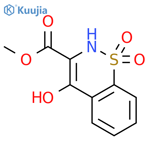

|

1-Acetyl-2-methyl-5-indolinesulfonoyl chloride | 841275-78-3 | C11H12ClNO3S |

|

3-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonylpropanoic acid | 841275-85-2 | C13H15NO5S |

|

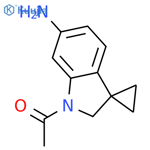

1-(6'-aminospiro[cyclopropane-1,3'-indoline]-1'-yl)ethanone | 645419-13-2 | C12H14N2O |

|

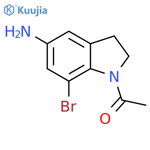

1-Acetyl-7-bromoindolin-5-amine | 858193-23-4 | C10H11BrN2O |

|

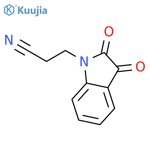

3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-propanenitrile | 253786-56-0 | C11H8N2O2 |

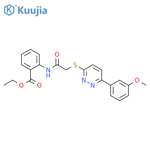

|

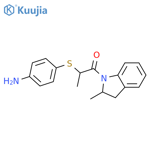

(4-{[1-Methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine | 931292-74-9 | C18H20N2OS |

|

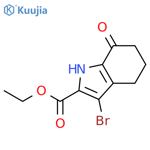

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 174504-72-4 | C11H12BrNO3 |

Verwandte Literatur

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

3. Book reviews

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

Empfohlene Lieferanten

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte